molecular formula C21H15N3O3S B2994031 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 890951-06-1

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2994031
CAS RN: 890951-06-1
M. Wt: 389.43
InChI Key: SFFCTWYDSNNOHI-UHFFFAOYSA-N
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Description

“N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide” is a compound that belongs to the class of imidazo[2,1-b]thiazoles . These compounds are known for their broad range of pharmaceutical applications, including their use as anticancer and antiviral drugs, antioxidants, immunomodulatory, and tuberculostatic agents .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles is commonly based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . A series of saturated dihydroimidazo[2,1-b]thiazoles were synthesized to understand the structure-activity relationship .


Molecular Structure Analysis

The IR spectrum of this compound shows peaks at 1640 cm-1 (C=C) and 1708 cm-1 (C=O). The 1H NMR spectrum and 13C NMR spectrum provide further details about the structure of the compound .


Chemical Reactions Analysis

The outcome of the reaction used for the assembly of the imidazo[2,1-b][1,3]thiazole system depends on the structure of the starting bromo ketone. When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have synthesized derivatives related to this compound, focusing on their potential antimicrobial activity. For example, Raval, Naik, and Desai (2012) developed 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo [b][1,4]thiazepine-3-carboxamide compounds, demonstrating significant antibacterial and antifungal activities (Raval, J., Naik, B. N., & Desai, K. R. (2012)). This illustrates the compound's relevance in developing new antimicrobial agents.

Similarly, Ramaganesh, Bodke, and Venkatesh (2010) synthesized 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide derivatives, indicating their biological properties, including antibacterial activity (Ramaganesh, C. K., Bodke, Y., & Venkatesh, K. (2010)). These findings underscore the compound's utility in synthesizing molecules with potential therapeutic benefits.

Antimicrobial and Antifungal Activities

Mostafa, El-Salam, and Alothman (2013) developed 2-oxo-2H-chromene-3-carbohydrazide derivatives showing antimicrobial activity, highlighting the compound's application in combating bacterial and fungal infections (Mostafa, M. S., El-Salam, N. M., & Alothman, O. A. (2013)). This research path is crucial for addressing the global challenge of antibiotic resistance.

Future Directions

The imidazo[2,1-b][1,3]thiazole class of compounds, to which this compound belongs, continues to be of interest due to their pharmaceutical applications. Future research may focus on expanding the range of available derivatives of this system and exploring their potential applications .

properties

IUPAC Name

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S/c25-19(16-11-14-4-1-2-7-18(14)27-20(16)26)22-15-6-3-5-13(10-15)17-12-24-8-9-28-21(24)23-17/h1-7,10-12H,8-9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFCTWYDSNNOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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